molecular formula C10H12O2S B13324683 Ethyl (2E)-3-(3-methylthiophen-2-yl)prop-2-enoate

Ethyl (2E)-3-(3-methylthiophen-2-yl)prop-2-enoate

Cat. No.: B13324683
M. Wt: 196.27 g/mol
InChI Key: YXIUKGXIXIVQPR-SNAWJCMRSA-N
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Description

Ethyl (2E)-3-(3-methylthiophen-2-yl)prop-2-enoate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of an ethyl ester group and a conjugated double bond, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2E)-3-(3-methylthiophen-2-yl)prop-2-enoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylthiophene and ethyl acetoacetate.

    Condensation Reaction: The key step involves a condensation reaction between 3-methylthiophene and ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms the intermediate compound.

    Dehydration: The intermediate compound undergoes dehydration to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and yields.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient conversion.

    Purification: Advanced purification techniques such as distillation or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-(3-methylthiophen-2-yl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Saturated esters.

    Substitution Products: Halogenated thiophenes.

Scientific Research Applications

Ethyl (2E)-3-(3-methylthiophen-2-yl)prop-2-enoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl (2E)-3-(3-methylthiophen-2-yl)prop-2-enoate involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, leading to specific biological effects such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Ethyl (2E)-3-(3-methylthiophen-2-yl)prop-2-enoate can be compared with other thiophene derivatives:

    Similar Compounds: Examples include 2-acetylthiophene, 3-methylthiophene, and ethyl 3-thiophenecarboxylate.

    Uniqueness: The presence of the ethyl ester group and the conjugated double bond in this compound distinguishes it from other thiophene derivatives, contributing to its unique reactivity and applications.

Properties

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

ethyl (E)-3-(3-methylthiophen-2-yl)prop-2-enoate

InChI

InChI=1S/C10H12O2S/c1-3-12-10(11)5-4-9-8(2)6-7-13-9/h4-7H,3H2,1-2H3/b5-4+

InChI Key

YXIUKGXIXIVQPR-SNAWJCMRSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=C(C=CS1)C

Canonical SMILES

CCOC(=O)C=CC1=C(C=CS1)C

Origin of Product

United States

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